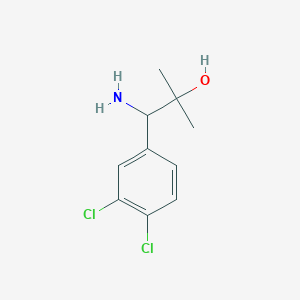
1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of an amino group, a dichlorophenyl group, and a methylpropanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable amine and a methylating agent. One common method includes the following steps:
Condensation Reaction: 3,4-dichlorobenzaldehyde reacts with an amine (such as methylamine) in the presence of a catalyst to form an imine intermediate.
Reduction Reaction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amino alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include substituted amino alcohols, ketones, and various aromatic derivatives.
Scientific Research Applications
1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism by which 1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group and the dichlorophenyl moiety play crucial roles in binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-Amino-1-(3,4-dichlorophenyl)urea
- 1-Amino-1-(3,4-dichlorophenyl)thiourea
- 1-Amino-1-(3,4-dichlorophenyl)acetone
Uniqueness: 1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the amino group and the dichlorophenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Biological Activity
1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol, often referenced by its chemical structure and CAS number (1368786-33-7), has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a 3,4-dichlorophenyl moiety attached to a propanolamine , which suggests possible interactions with various biological targets. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C_{10}H_{12}Cl_2N\O , with a molecular weight of approximately 234.12 g/mol. Its structure can be represented as follows:
Synthesis
Synthesis methods for this compound typically involve several steps including arylation and reduction processes. Notably, the synthesis of related compounds such as cericlamine has been documented, indicating that the precursor compounds can influence the biological activity significantly . The synthesis routes often utilize strong reducing agents and specific reaction conditions to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Similar compounds have been shown to act as inhibitors of serotonin reuptake, suggesting that this compound may exhibit antidepressant-like effects .
Pharmacological Studies
Studies have demonstrated that compounds with similar structures exhibit a range of pharmacological effects:
- Antidepressant Activity : Analogous compounds have been shown to inhibit serotonin reuptake, potentially leading to increased serotonin levels in the synaptic cleft .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through modulation of cytokine production.
- Anticancer Potential : Research indicates that related compounds may inhibit cell proliferation in certain cancer cell lines .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
Comparative Analysis
A comparative analysis with structurally similar compounds reveals that the presence of the dichlorophenyl group enhances specific interactions with biological targets:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-{[(2,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol | Structure | Different dichlorophenyl substitution pattern; potential differences in biological activity. |
| N,N-Dimethyl-(3,4-dichlorophenyl)amine | Structure | Tertiary amine; different pharmacokinetic properties compared to primary amines like the target compound. |
Properties
Molecular Formula |
C10H13Cl2NO |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
1-amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H13Cl2NO/c1-10(2,14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,14H,13H2,1-2H3 |
InChI Key |
JLKBDHSQFUJBKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC(=C(C=C1)Cl)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















